molecular formula C14H11N7O3S2 B394272 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylthio)methyl]-4-triazolecarboxylic acid methyl ester

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylthio)methyl]-4-triazolecarboxylic acid methyl ester

Cat. No. B394272
M. Wt: 389.4g/mol
InChI Key: ZKGKCBNHBDJDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylthio)methyl]-4-triazolecarboxylic acid methyl ester is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazole Derivatives : This compound is a part of a broader class of 1,2,4-triazole derivatives. These compounds, including various esters, have been synthesized for their potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and tested them for antimicrobial properties, showing some compounds possessed moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Antimicrobial Activity of Oxadiazole Derivatives : Kelarev et al. (2000) synthesized a series of 1,3,4-oxadiazoles containing 2-benzothiazolylthiomethyl grouping. These compounds, which include structures similar to the compound , were created by various synthesis methods and evaluated for their potential uses (Kelarev, Silin, Grigor’eva, & Koshelev, 2000).

  • Synthesis and Transformation of Oxazole Derivatives : Prokopenko et al. (2010) discussed the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, which are structurally related to the compound . These compounds were synthesized and then used for further transformations, showcasing the versatility of these chemical structures in creating diverse derivatives (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

  • Cytotoxicity of Oxadiazole Hybrids : Popov et al. (2020) synthesized hybrid compounds of 1,3,4-oxadiazoles and 1,2,5-oxadiazoles tethered from ursane and lupane core with 1,2,3-triazole, exploring their cytotoxicity. This research highlights the potential use of similar compounds in cancer research and their application in drug development (Popov, Semenova, Baev, Frolova, Shestopalov, Wang, Qi, Shults, & Turks, 2020).

  • Insensitive Energetic Materials from Oxadiazoles : Yu et al. (2017) synthesized and characterized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound related to the query compound, for use as insensitive energetic materials. This research demonstrates the potential application of such compounds in materials science, particularly in the development of stable, energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

properties

Molecular Formula

C14H11N7O3S2

Molecular Weight

389.4g/mol

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzothiazol-2-ylsulfanylmethyl)triazole-4-carboxylate

InChI

InChI=1S/C14H11N7O3S2/c1-23-13(22)10-8(21(20-17-10)12-11(15)18-24-19-12)6-25-14-16-7-4-2-3-5-9(7)26-14/h2-5H,6H2,1H3,(H2,15,18)

InChI Key

ZKGKCBNHBDJDRP-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=CC=CC=C4S3

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylthio)methyl]-4-triazolecarboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylthio)methyl]-4-triazolecarboxylic acid methyl ester
Reactant of Route 3
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylthio)methyl]-4-triazolecarboxylic acid methyl ester
Reactant of Route 4
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylthio)methyl]-4-triazolecarboxylic acid methyl ester
Reactant of Route 5
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylthio)methyl]-4-triazolecarboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylthio)methyl]-4-triazolecarboxylic acid methyl ester

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